molecular formula C11H14O2Si B13977516 4-[Ethenyl(dimethyl)silyl]benzoic acid CAS No. 66259-07-2

4-[Ethenyl(dimethyl)silyl]benzoic acid

Katalognummer: B13977516
CAS-Nummer: 66259-07-2
Molekulargewicht: 206.31 g/mol
InChI-Schlüssel: SFTHLIGYLPKZDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Ethenyl(dimethyl)silyl]benzoic acid is an organosilicon compound with the molecular formula C11H14O2Si. It is characterized by the presence of a benzoic acid moiety substituted with an ethenyl(dimethyl)silyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethenyl(dimethyl)silyl]benzoic acid typically involves the reaction of 4-bromobenzoic acid with vinyl(dimethyl)silane under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[Ethenyl(dimethyl)silyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[Ethenyl(dimethyl)silyl]benzoic acid finds applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of 4-[Ethenyl(dimethyl)silyl]benzoic acid involves its interaction with specific molecular targets. The ethenyl group can undergo polymerization reactions, leading to the formation of polymeric structures. The benzoic acid moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The silyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[Dimethyl(vinyl)silyl]benzoic acid
  • 4-[Trimethylsilyl]benzoic acid
  • 4-[Phenyl(dimethyl)silyl]benzoic acid

Uniqueness

4-[Ethenyl(dimethyl)silyl]benzoic acid is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for polymerization. This sets it apart from other similar compounds that may lack this functional group .

Eigenschaften

CAS-Nummer

66259-07-2

Molekularformel

C11H14O2Si

Molekulargewicht

206.31 g/mol

IUPAC-Name

4-[ethenyl(dimethyl)silyl]benzoic acid

InChI

InChI=1S/C11H14O2Si/c1-4-14(2,3)10-7-5-9(6-8-10)11(12)13/h4-8H,1H2,2-3H3,(H,12,13)

InChI-Schlüssel

SFTHLIGYLPKZDP-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C=C)C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.